Product packaging for 3-Amino-5,7-dichloroquinolin-8-ol(Cat. No.:CAS No. 648896-75-7)

3-Amino-5,7-dichloroquinolin-8-ol

Cat. No.: B15067107
CAS No.: 648896-75-7
M. Wt: 229.06 g/mol
InChI Key: ZGKFFOGFBKSCPD-UHFFFAOYSA-N
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Description

Contextualizing Substituted Quinoline (B57606) Scaffolds in Synthetic Organic Chemistry

Substituted quinoline scaffolds are fundamental building blocks in synthetic organic chemistry, prized for their versatility and the wide spectrum of biological and pharmaceutical activities their derivatives exhibit. nih.govgoogle.com The functionalization of the quinoline ring is a powerful strategy for modulating the physicochemical and pharmacological properties of the resulting molecules. mdpi.comresearchgate.net Chemists can introduce a variety of substituents onto the quinoline core to fine-tune properties such as reactivity, solubility, and interaction with biological targets.

Significance of Dihalo- and Amino-Substituted Quinolinols in Contemporary Chemical Investigations

The introduction of halogen and amino groups onto the 8-hydroxyquinoline (B1678124) (quinolinol) framework is a well-established strategy in chemical research to create compounds with enhanced or specific properties.

Dihalo-Substituted Quinolinols: Halogenation, particularly at the C5 and C7 positions of the 8-hydroxyquinoline scaffold, is a common and impactful modification. The resulting 5,7-dihalo-8-hydroxyquinolines are important intermediates and final products in various fields. For example, 5,7-dichloro-8-hydroxyquinoline is a known compound whose synthesis can be achieved by the direct chlorination of 8-hydroxyquinoline. fishersci.dknih.gov The introduction of two chlorine atoms significantly alters the electronic properties of the molecule, influencing its acidity, lipophilicity, and metal-chelating capabilities. nih.govresearchgate.net These modifications are explored in the development of new materials and therapeutic agents, where the halogen atoms can also serve as handles for further synthetic transformations or participate in specific intermolecular interactions like halogen bonding. acgpubs.org

Amino-Substituted Quinolinols: The amino group is another critical functional group in the design of novel quinoline derivatives. Its introduction can impart basicity, provide a site for hydrogen bonding, and serve as a nucleophilic center for building more complex structures. mdpi.com The synthesis of amino-substituted quinolinols often involves multi-step sequences, such as the nitration of a quinoline precursor followed by chemical reduction to the amine. nih.govwikipedia.org For instance, the synthesis of 5-amino-7-bromoquinolin-8-ol (B11873180) has been reported through the bromination of 8-hydroxyquinoline, followed by nitration and subsequent reduction. Research into compounds like 5-amino-8-hydroxyquinoline has highlighted their potential in creating materials with interesting biological properties and their ability to form stable complexes with metal ions.

The specific structure of 3-Amino-5,7-dichloroquinolin-8-ol combines these features, suggesting a research interest in exploring the synergistic effects of these particular substitutions on the quinolinol core. The presence of the amino group at the C3 position is particularly noteworthy, as functionalization at this position is often more synthetically challenging than at other positions on the quinoline ring. The combined electronic-withdrawing effects of the chloro-substituents and the properties of the C3-amino and C8-hydroxyl groups create a unique chemical entity poised for investigation in coordination chemistry, materials science, or as a scaffold in drug discovery.

Table 2: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₉H₆Cl₂N₂O
Quinoline C₉H₇N
3-Amino-5,7-dichloroquinoline Dihydrochloride C₉H₈Cl₄N₂
5,7-dichloro-8-hydroxyquinoline C₉H₅Cl₂NO
8-hydroxyquinoline C₉H₇NO
5-amino-7-bromoquinolin-8-ol C₉H₇BrN₂O
8-aminoquinoline (B160924) C₉H₈N₂

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6Cl2N2O B15067107 3-Amino-5,7-dichloroquinolin-8-ol CAS No. 648896-75-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

648896-75-7

Molecular Formula

C9H6Cl2N2O

Molecular Weight

229.06 g/mol

IUPAC Name

3-amino-5,7-dichloroquinolin-8-ol

InChI

InChI=1S/C9H6Cl2N2O/c10-6-2-7(11)9(14)8-5(6)1-4(12)3-13-8/h1-3,14H,12H2

InChI Key

ZGKFFOGFBKSCPD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CC(=C2O)Cl)Cl)N

Origin of Product

United States

Synthetic Methodologies for 3 Amino 5,7 Dichloroquinolin 8 Ol and Derived Analogs

Strategies for Functionalization of the Quinoline (B57606) Core at the C-3 Position

The precise introduction of functional groups onto the quinoline ring is a primary objective for medicinal chemists. The C-3 position, in particular, offers a strategic point for modification to influence the molecule's interaction with biological targets. nih.gov While various methods exist for functionalizing the quinoline core, including C-H activation and transition metal-catalyzed cross-coupling reactions, the introduction of an amino group at C-3 provides a versatile handle for constructing diverse molecular architectures. nih.govresearchgate.netrsc.org This amino group can serve as a precursor for the synthesis of amides, sulfonamides, and other derivatives, significantly expanding the chemical space for drug discovery. nih.gov

Transformation of 3-Amino-5,7-dichloro-8-methoxy-quinoline to 3-Amino-5,7-dichloroquinolin-8-ol

A critical transformation in the synthesis of the target compound is the cleavage of the methyl ether at the C-8 position of the quinoline ring to reveal the biologically important 8-hydroxyl group. The starting material, 3-Amino-5,7-dichloro-8-methoxy-quinoline, undergoes a demethylation reaction to yield this compound. This step is essential as the phenolic hydroxyl group can play a significant role in binding to biological targets and can also serve as a point for further synthetic elaboration.

Boron Tribromide Mediated Demethylation Routes for 8-Hydroxyl Formation

Boron tribromide (BBr₃) is a highly effective and commonly employed reagent for the demethylation of aryl methyl ethers, including those on the quinoline scaffold. chem-station.commdma.ch The high reactivity of BBr₃ stems from its strong Lewis acidic character, which allows it to coordinate with the ether oxygen, facilitating the cleavage of the methyl-oxygen bond. chem-station.comnih.gov The reaction is typically performed in an inert solvent like dichloromethane (B109758) at reduced temperatures, often ranging from -78 °C to 0 °C, to control its exothermic nature and prevent unwanted side reactions. chem-station.com

The mechanism involves the formation of a complex between the ether and BBr₃, followed by nucleophilic attack of a bromide ion on the methyl group, producing methyl bromide and an alkoxydibromoborane intermediate. chem-station.commdma.ch Subsequent hydrolysis of this intermediate yields the desired phenol. chem-station.com It is generally recommended to use at least one equivalent of BBr₃ for each ether group to be cleaved. mdma.ch The presence of other basic functional groups in the molecule, such as the quinoline nitrogen or the C-3 amino group, may necessitate the use of additional equivalents of the reagent. mdma.chresearchgate.net

Table 1: Conditions for Boron Tribromide Mediated Demethylation

Starting MaterialReagentSolventTemperatureOutcome
Aryl Methyl EtherBoron Tribromide (BBr₃)Dichloromethane-78 °C to 0 °CAryl Hydroxide
2,2'-di-iodo-5,5'-dimethoxybiphenylBoron Tribromide (BBr₃)Not specifiedNot specified5,5'-dihydroxy-2,2'-di-iodobiphenyl

This table presents generalized conditions for BBr₃ mediated demethylation based on literature. chem-station.commdma.ch

Halogenation Protocols for Quinolin-8-ol Derivatives at C-5 and C-7 Positions

The introduction of halogen atoms, specifically chlorine, at the C-5 and C-7 positions of the quinolin-8-ol ring system is a key synthetic step to produce compounds like 5,7-dichloroquinolin-8-ol, a precursor to the target molecule. google.comchemicalbook.com This di-chlorination significantly alters the electronic properties and lipophilicity of the molecule. The hydroxyl group at the C-8 position is an activating group, directing electrophilic aromatic substitution to the ortho (C-7) and para (C-5) positions.

A common and effective method for this transformation is the direct chlorination of 8-hydroxyquinoline (B1678124). google.com Various chlorinating agents can be employed, with a notable process utilizing chlorine gas in a chloroform (B151607) solvent in the presence of a catalytic amount of iodine. google.com This method has been reported to produce 5,7-dichloro-8-hydroxy-quinoline in high yields, around 94-97%. google.com Alternative procedures have used glacial acetic acid as a solvent, though this can present challenges in product purification and solvent recovery. google.com

Table 2: Halogenation of Quinolin-8-ol

Starting MaterialReagent(s)SolventKey FeatureProduct
8-HydroxyquinolineChlorine, Iodine (catalyst)ChloroformHigh yield (94-97%)5,7-Dichloro-8-hydroxyquinoline
8-HydroxyquinolineChlorineGlacial Acetic AcidRequires distillation for purification5,7-Dichloro-8-hydroxyquinoline

This table summarizes protocols for the dichlorination of quinolin-8-ol. google.com

Advanced Synthetic Techniques in Quinoline Chemistry

The field of organic synthesis is continually evolving, with a strong emphasis on developing more efficient, environmentally friendly, and rapid methods for constructing complex molecules. These advanced techniques are particularly valuable in the synthesis of quinoline derivatives, given their importance in medicinal chemistry.

Ultrasound-Assisted Synthetic Approaches for Quinoline Derivatives

Ultrasound-assisted organic synthesis has gained prominence as a green and efficient technique. nih.govrsc.orgconsensus.app This method utilizes ultrasonic irradiation to induce acoustic cavitation, the formation and collapse of microscopic bubbles, which generates localized areas of high temperature and pressure. nih.gov These conditions can significantly accelerate reaction rates, increase yields, and often lead to cleaner reactions with fewer byproducts compared to conventional heating methods. rsc.org

In the context of quinoline synthesis, ultrasound irradiation has been shown to dramatically reduce reaction times. rsc.org For example, certain reactions that require 720–960 minutes under traditional thermal heating can be completed in 150–180 minutes with ultrasound, representing a roughly five-fold decrease in reaction time. rsc.org This acceleration is attributed to enhanced mass transfer and better homogenization of the reaction mixture. nih.gov The use of ultrasound aligns with the principles of green chemistry by saving energy and often allowing for milder reaction conditions. rsc.orgnih.gov

Table 3: Comparison of Ultrasound-Assisted vs. Conventional Heating in Quinoline Synthesis

MethodReaction TimeYieldKey Advantage
Conventional Thermal Heating720–960 minutesGoodStandard laboratory procedure
Ultrasound Irradiation150–180 minutesSlightly higher (by ~5%)Significant reduction in reaction time, energy efficient

This table provides a comparative overview based on reported findings for hybrid quinoline-imidazole synthesis. rsc.org

Computational and Theoretical Investigations of 3 Amino 5,7 Dichloroquinolin 8 Ol Systems

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, enabling detailed analysis of the electronic structure of molecules. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and electronic properties.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For systems like 3-Amino-5,7-dichloroquinolin-8-ol, this is typically performed using DFT methods, such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, combined with a suitable basis set like 6-311G(d,p). nih.gov This process systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy, which corresponds to the most stable structure, or ground state.

Energetic calculations on this optimized geometry reveal the molecule's thermodynamic stability. For related dichloro-substituted aromatic systems, these calculations have been used to compare the relative stabilities of different isomers. nih.gov The planarity of the quinoline (B57606) ring system is a key feature, and calculations confirm that the dihedral angles within the fused rings are close to zero, indicating a largely planar structure. nih.gov Vibrational frequency calculations are subsequently performed on the optimized geometry to confirm that it represents a true energy minimum, characterized by the absence of any imaginary frequencies. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Quinoline-like System (Note: This is an illustrative table based on typical computational outputs for related structures. Actual values for this compound would require specific calculation.)

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))
Bond LengthC5-Cl~1.74 Å
C7-Cl~1.73 Å
C8-O~1.36 Å
C3-N~1.38 Å
Bond AngleC4-C5-Cl~119.5°
C6-C7-Cl~120.2°
Dihedral AngleC4-C9-N1-C2~0.5°

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, representing the nucleophilic character, while the LUMO is the most likely to accept electrons, indicating the electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For quinoline derivatives, the HOMO is typically distributed over the quinoline ring system, while the LUMO is also located across this aromatic core. researchgate.net The introduction of substituents like chlorine atoms and an amino group significantly influences the energies of these orbitals. The electron-donating amino group tends to raise the HOMO energy, while the electron-withdrawing chlorine atoms can lower the LUMO energy, often resulting in a smaller energy gap compared to the unsubstituted quinoline.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. bhu.ac.in This is an invaluable tool for predicting how a molecule will interact with other chemical species.

In a typical MEP map, regions of negative potential (colored red to yellow) indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, these would be expected around the nitrogen atom of the quinoline ring, the oxygen atom of the hydroxyl group, and the amino group. researchgate.net Regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. bhu.ac.in These are typically found around the hydrogen atoms of the amino and hydroxyl groups. The MEP surface thus provides a clear, intuitive picture of the molecule's reactive sites. researchgate.net

Quantum Chemical Descriptors and Predictive Reactivity Indices

From the energies of the HOMO and LUMO, a variety of quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. These indices provide a more quantitative measure of chemical behavior than a purely visual analysis of molecular orbitals. nih.gov

Key global reactivity descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Chemical Potential (μ): Calculated as -(I + A) / 2. It describes the tendency of electrons to escape from the system. nih.gov

Electrophilicity Index (ω): Calculated as μ² / (2η). This index quantifies the ability of a molecule to accept electrons.

Table 2: Illustrative Quantum Chemical Descriptors (Note: These values are for illustrative purposes and are based on trends observed in related compounds.)

DescriptorFormulaTypical Calculated Value (eV)
EHOMO--5.8
ELUMO--1.9
Energy Gap (ΔE)ELUMO - EHOMO3.9
Ionization Potential (I)-EHOMO5.8
Electron Affinity (A)-ELUMO1.9
Chemical Hardness (η)(I - A) / 21.95
Chemical Potential (μ)-(I + A) / 2-3.85
Electrophilicity Index (ω)μ² / (2η)3.80

Molecular Dynamics Simulations for Conformational Dynamics and Solvation Effects

While DFT calculations provide insight into static, gas-phase molecules at absolute zero, Molecular Dynamics (MD) simulations offer a way to study the behavior of molecules over time at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and interactions with the surrounding environment. researchgate.net

For a molecule like this compound, MD simulations can be used to explore the rotational freedom of the amino and hydroxyl groups and the flexibility of the molecule. More importantly, MD simulations are crucial for understanding solvation effects. By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water), one can observe the formation of hydrogen bonds and other intermolecular interactions. This provides a more realistic picture of the molecule's behavior in solution, which is essential for predicting its properties in a biological or chemical system. Alternatively, implicit solvation models like the Polarizable Continuum Model (PCM) can be used within DFT calculations to account for the bulk electrostatic effects of a solvent. ajchem-a.com

Computational Spectroscopic Simulations for Correlating Experimental Data

A powerful application of computational chemistry is the prediction of spectra, which can be directly compared with experimental results to confirm molecular structures.

DFT calculations are widely used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net The calculated frequencies are typically scaled by a factor (e.g., 0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the computational method, allowing for a more accurate comparison with experimental data. nih.gov By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific stretching, bending, or torsional motions within the molecule. For this compound, this would allow for the precise assignment of vibrations associated with the quinoline core, C-Cl bonds, N-H bonds, and O-H bonds. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations predict the resonance frequencies of NMR-active nuclei (e.g., ¹H, ¹³C), providing another layer of structural verification when compared to experimental NMR spectra.

Coordination Chemistry and Metal Complexation of 3 Amino 5,7 Dichloroquinolin 8 Ol and Its Quinolinol Scaffold

Ligand Properties of Dichloroquinolinols in Metal Chelation

The 8-hydroxyquinoline (B1678124) (oxine) molecule is a classic bidentate chelating agent, capable of forming stable complexes with numerous metal ions through its phenolic oxygen and pyridinic nitrogen atoms. scirp.orgnih.gov The introduction of halogen substituents, such as chlorine at the 5 and 7 positions, significantly influences the ligand's electronic properties and, consequently, its chelation behavior. These electron-withdrawing groups enhance the acidity of the hydroxyl proton, which can affect the pH range for optimal complexation. nih.gov

The amino group at the 3-position in 3-Amino-5,7-dichloroquinolin-8-ol introduces an additional potential coordination site, although steric hindrance may influence its direct involvement in metal binding. The primary chelation is expected to occur through the well-established N,O-donor set of the 8-hydroxyquinoline core. The collective electronic effects of the dichloro and amino substituents modulate the electron density on the donor atoms, thereby influencing the stability and properties of the resulting metal complexes.

The lipophilicity of the ligand, increased by the halogen atoms, can also play a role in the solubility and biological activity of its metal complexes. researchgate.net The ability of dichloroquinolinols to form stable chelates makes them valuable in various applications, from analytical chemistry to the design of biologically active molecules. scirp.orgresearchgate.net

Synthesis and Characterization of Metal Complexes with Transition and Lanthanide Series Elements

The synthesis of metal complexes with quinolinol-based ligands is well-established and typically involves the reaction of a metal salt with the ligand in a suitable solvent. nih.govresearchgate.netnih.gov For transition metal complexes, this often involves direct reaction in alcoholic or other organic solvents, sometimes under reflux conditions. nih.gov The synthesis of lanthanide complexes requires careful consideration of the reaction pH to facilitate complexation while avoiding hydrolysis of the lanthanide ion. nih.gov

Coordination Modes and Ligand Binding Affinities

The 8-hydroxyquinoline scaffold typically acts as a bidentate ligand, coordinating to a metal ion through the nitrogen atom of the quinoline (B57606) ring and the deprotonated oxygen atom of the hydroxyl group. scirp.org This forms a stable five-membered chelate ring. In the case of this compound, this fundamental N,O-coordination is expected to be the primary mode of binding. The amino group at the 3-position could potentially participate in coordination, leading to a tridentate mode, or it may remain uncoordinated due to steric constraints. The actual coordination mode will depend on the specific metal ion, its preferred coordination geometry, and the reaction conditions.

The binding affinity of dichloroquinolinols for metal ions is influenced by several factors. The electron-withdrawing nature of the chlorine atoms can affect the basicity of the donor atoms, thereby influencing the stability of the metal-ligand bonds. The nature of the metal ion itself, including its size, charge, and electronic configuration, plays a crucial role in determining the stability of the resulting complex. Lanthanide ions, for example, are hard acids and tend to form strong complexes with ligands containing oxygen and nitrogen donor atoms. The affinity of these ligands can be quantified through techniques such as UV-Vis titration, which monitors spectral changes upon metal ion addition. researchgate.net

Structural Analysis of Metal-Quinolinol Coordination Spheres

In the absence of single crystals suitable for X-ray diffraction, spectroscopic methods provide valuable structural insights. For example, IR spectroscopy can confirm the bidentate coordination of the quinolinol ligand through the shifts in the vibrational frequencies of the C-O and C=N bonds upon complexation. scirp.org The coordination number in lanthanide complexes is often high, and can be inferred from a combination of analytical and spectroscopic data.

Theoretical Studies on Metal-Ligand Interactions in Binary and Ternary Complexes

Theoretical studies, primarily using Density Functional Theory (DFT), provide a deeper understanding of the nature of metal-ligand interactions in quinolinol complexes. mdpi.comresearchgate.net These computational methods can be used to calculate the geometries of the complexes, the energies of the molecular orbitals, and the distribution of electron density.

Theoretical studies can also predict the preferred coordination modes and ligand binding affinities, complementing experimental findings. By modeling different possible structures, the most energetically favorable coordination geometry can be determined. Furthermore, the influence of substituents on the electronic structure of the ligand and its interaction with the metal ion can be systematically investigated. mdpi.com These computational approaches are invaluable for rationalizing experimental observations and for the design of new ligands with tailored properties.

Photoluminescent Properties of Metal-Quinolinol Complexes for Optoelectronic Research

Metal complexes of 8-hydroxyquinoline and its derivatives are well-known for their photoluminescent properties and have been extensively studied for applications in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The luminescence in these complexes often arises from ligand-centered π-π* transitions or from charge-transfer states. The emission color and efficiency can be tuned by modifying the substituents on the quinoline ring and by varying the central metal ion. researchgate.netrsc.org

For instance, a zinc(II) chelate of 5,7-dichloro-8-hydroxyquinoline exhibits strong photoluminescence with an emission maximum at 509 nm in the solid state and bright green electroluminescence at 545 nm. researchgate.net The introduction of an amino group at the 5-position of the hydroxyquinoline ligand in aluminum complexes has been shown to raise the HOMO energy level, affecting the charge-transporting properties in organic solar cells, even though these particular complexes exhibited low emission. researchgate.netrsc.org

Lanthanide complexes with quinolinol ligands are of particular interest due to the characteristic sharp emission lines of the lanthanide ions. nih.gov The ligand acts as an "antenna," absorbing light and transferring the energy to the central lanthanide ion, which then emits at its characteristic wavelength. nih.govslideshare.net This sensitized luminescence is a key feature for their application in various optical technologies. The efficiency of this energy transfer process is crucial for achieving bright luminescence and is influenced by the energy levels of the ligand's excited states relative to the emissive level of the lanthanide ion. nih.gov

Advanced Materials Applications and Derivatization Studies of 3 Amino 5,7 Dichloroquinolin 8 Ol Derivatives

Design and Synthesis of Functionalized Derivatives for Advanced Materials Research

The strategic functionalization of the 3-Amino-5,7-dichloroquinolin-8-ol core is paramount to tuning its properties for specific applications in advanced materials. Researchers have successfully synthesized a variety of derivatives by targeting the amino and hydroxyl groups, as well as the quinoline (B57606) ring itself. These synthetic strategies often involve multi-step processes to introduce desired functional moieties.

For instance, the amino group at the 3-position can be acylated, alkylated, or transformed into other nitrogen-containing functional groups to modulate the electronic and coordination properties of the molecule. Similarly, the hydroxyl group at the 8-position can be derivatized to form ethers or esters, influencing the solubility and processability of the resulting materials.

A notable synthetic route involves the chlorination of 4-hydroxy-8-tosyloxyquinoline to yield 4-chloro-8-tosyloxyquinoline. researchgate.net This intermediate serves as a key building block for introducing various nucleophiles at the 4-position, leading to the formation of 4-amino and 4-thioalkyl-8-hydroxyquinolines. researchgate.net Although this specific example does not start with the 3-amino derivative, the underlying principles of activating the quinoline core for nucleophilic substitution are relevant.

Furthermore, the synthesis of novel acrylate (B77674) monomers based on a quinoline chalcone (B49325) structure has been reported, which were then polymerized to create materials with potential biological applications. nih.gov This highlights the versatility of the quinoline scaffold in creating functional polymers. The synthesis often begins with a substituted quinoline, which is then elaborated through a series of reactions to introduce polymerizable groups. nih.gov

The following table summarizes key synthetic approaches for functionalizing the quinoline scaffold, which can be adapted for this compound.

Starting MaterialReagentsFunctionalizationResulting DerivativeReference
4-hydroxy-8-tosyloxyquinolineChlorinating agentChlorination4-chloro-8-tosyloxyquinoline researchgate.net
4-chloro-8-tosyloxyquinolineNitrogen/Sulfur nucleophilesNucleophilic substitution4-amino/thioalkyl-8-hydroxyquinolines researchgate.net
(4-(2-chloroquinolin-5-ylamino)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-oneAcryloyl chlorideAcylation1-(4-(7-chloroquinolin-4-ylamino)phenyl) acrylate nih.gov
8-hydroxyquinoline (B1678124)N-bromosuccinimide, NaNO₂/HCl, Na₂S₂O₄, Sulfonyl chloridesBromination, Nitrosation, Reduction, Sulfonylation5-amino-7-bromoquinolin-8-yl sulfonates nih.gov

Development of Ion Imprinted Polymers (IIPs) Utilizing Quinolinol Scaffolds

Ion imprinted polymers (IIPs) are a class of materials designed with specific recognition sites for target ions, akin to a lock and key mechanism. nih.govbibliotekanauki.pl The quinolinol scaffold, including derivatives like 5,7-dichloroquinoline-8-ol, has proven to be an excellent functional monomer for the synthesis of IIPs due to its strong chelating ability with various metal ions. nih.gov

The general principle of IIP synthesis involves the formation of a complex between the functional monomer (e.g., a quinolinol derivative) and a template ion. This complex is then copolymerized with a cross-linker in the presence of an initiator. Subsequent removal of the template ion leaves behind cavities within the polymer matrix that are complementary in size, shape, and chemical functionality to the target ion, enabling selective rebinding. nih.govnih.gov

Zulfikar et al. successfully prepared IIPs based on 5,7-dichloroquinoline-8-ol and 4-vinylpyridine (B31050) for the selective adsorption of yttrium. nih.gov This demonstrates the direct application of the dichloro-substituted quinolinol in creating selective sorbents.

Polymerization Methods for IIP Materials (e.g., Bulk, Precipitation, Suspension)

The choice of polymerization method significantly influences the morphology, particle size, and performance of the resulting IIPs. Common techniques employed for the synthesis of quinolinol-based IIPs include:

Bulk Polymerization: This is the most straightforward method where the components (monomer, template, cross-linker, and initiator) are mixed together and polymerized to form a monolithic block. bibliotekanauki.pl The resulting polymer is then ground and sieved to obtain particles of the desired size. bibliotekanauki.pl This method was used in the synthesis of molecularly imprinted polymers for quinoline adsorption. rsc.org

Precipitation Polymerization: In this technique, the polymerization is initiated in a homogeneous solution, but the resulting polymer is insoluble in the reaction medium and precipitates out as it forms. nih.gov This method often yields microspheres with a more uniform size distribution compared to bulk polymerization. researchgate.net It has been used to prepare Ni(II) ion imprinted polymers. researchgate.net

Suspension Polymerization: This method involves dispersing the monomer phase (containing the template, functional monomer, and initiator) in an immiscible continuous phase (usually water) with the aid of a stabilizer. Polymerization occurs within the suspended droplets, leading to the formation of spherical polymer beads. This method is advantageous for controlling particle size and morphology. bibliotekanauki.pl

The selection of the polymerization technique depends on the specific application and the desired physical properties of the IIP material.

Mechanism of Ion Recognition and Selective Binding in IIP Architectures

The selective recognition of target ions by IIPs is a multifaceted process governed by several factors. The "lock and key" model provides a fundamental understanding, where the pre-organized cavities created during the imprinting process are sterically and chemically complementary to the template ion. nih.gov

The key mechanisms contributing to selective binding include:

Chelation and Coordination: The functional groups of the monomer, such as the nitrogen and hydroxyl groups of the quinolinol scaffold, form coordinate bonds with the target metal ion. The specific geometry of these interactions is imprinted within the polymer matrix.

Electrostatic Interactions: The charge of the template ion and the functional groups on the monomer play a crucial role in the initial complex formation and subsequent rebinding. nih.gov

Size and Shape Selectivity: The cross-linked polymer network creates cavities with a specific size and three-dimensional shape that matches the template ion. researchgate.net This steric hindrance prevents larger or differently shaped ions from binding effectively.

Hydrogen Bonding: In some cases, hydrogen bonding between the functional monomer and the solvent or other components can influence the formation of the recognition sites. nih.gov

The combination of these interactions results in the high selectivity and affinity of IIPs for their target ions, even in the presence of other competing ions. bibliotekanauki.pl The efficiency of this recognition is often quantified by comparing the binding capacity of the imprinted polymer with that of a non-imprinted polymer (NIP) prepared under identical conditions but without the template ion.

Investigation of Quinolinol Complexes in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes)

Quinoline derivatives, particularly 8-hydroxyquinoline and its complexes, are renowned for their applications in organic light-emitting diodes (OLEDs). nih.govresearchgate.net These materials often serve as the emissive layer or electron transport layer in OLED devices due to their excellent fluorescence, thermal stability, and electron-transporting capabilities. nih.govresearchgate.net

The introduction of substituents onto the quinoline ring, such as the amino and chloro groups in this compound, can significantly modulate the photophysical and electronic properties of the resulting metal complexes. For example, the synthesis of tris-(5-amino-8-hydroxyquinoline)aluminum complexes has been shown to alter the highest occupied molecular orbital (HOMO) energy levels, which is crucial for charge injection and transport in OLEDs. rsc.org

While research on the direct application of this compound complexes in OLEDs is not extensively documented in the provided search results, the broader family of functionalized quinolinol complexes offers valuable insights. For instance, bis(8-hydroxyquinoline) zinc derivatives have been investigated as the active layer in OLEDs, demonstrating strong electroluminescence. mdpi.com The substitution on the quinoline ring in these zinc complexes was found to tune the emission color. mdpi.com

The following table summarizes the performance of some quinoline-based materials in OLEDs, illustrating the potential for functionalized derivatives of this compound.

Quinoline Derivative/ComplexDevice RoleEmission Peak (nm)Performance MetricReference
8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ)Emitting/Electron Transport Layer425Low turn-on voltage of 2.8 eV researchgate.net
Bis(8-hydroxyquinoline) zinc with a styryl group (ZnStq_OCH₃:PVK)Active Layer578 (electroluminescence)Max. brightness: 2244 cd/m², Max. current efficiency: 1.24 cd/A mdpi.com
Tris-(8-hydroxyquinolinato) aluminum (Alq₃)Emissive Layer-Widely used due to good stability and luminescence researchgate.net
1,6-Bis(10-phenyl-9-anthracenyl)-pyrene with Alq₃ layerEmitting MaterialBlue emissionLuminous efficiency: 3.19 cd/A nih.gov

The design and synthesis of novel this compound metal complexes could lead to the development of new OLED materials with tailored emission colors, improved efficiencies, and enhanced operational stability. The electron-withdrawing nature of the chlorine atoms and the electron-donating amino group provide a rich playground for tuning the optoelectronic properties of these future materials.

Analytical Methodologies and Sensor Applications of 3 Amino 5,7 Dichloroquinolin 8 Ol and Analogues

Chromatographic Separation and Quantification Techniques for Quinolinol Derivatives

Chromatographic techniques are fundamental for the separation, identification, and quantification of quinolinol derivatives from complex matrices. High Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are among the most powerful and widely employed methods.

HPLC is a cornerstone for the precise quantification of quinolinol derivatives in various samples, including biological materials. Method development typically involves optimizing the separation on a reverse-phase column with a suitable mobile phase.

Detailed research has focused on developing and validating HPLC methods for halogenated 8-hydroxyquinoline (B1678124) analogues. For instance, a method for 7-bromo-5-chloroquinolin-8-ol (B1266416) (a close analogue) utilized an ultra-high-performance liquid chromatography (UHPLC) system with a Waters XTerra MS C18 column. nih.gov The mobile phase consisted of a gradient system of 0.1% formic acid in acetonitrile (B52724) and water. nih.gov Similarly, the analysis of the quinoline (B57606) derivative E7080 and its metabolites was achieved using an XTerra MS C18 column with a gradient elution of formic acid in water and acetonitrile. nih.gov

Validation of these methods is critical and performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, and recovery. nih.govnih.gov For example, the LC-MS/MS method for CLBQ14 demonstrated linearity for concentrations ranging from 1 to 1000 ng/mL, with intra-day and inter-day accuracy and precision within 15% of the nominal concentration. nih.gov

Table 1: Example of HPLC Method Parameters for Quinolinol Derivatives

ParameterCondition 1 nih.govCondition 2 nih.gov
Analyte 7-bromo-5-chloroquinolin-8-ol (CLBQ14)E7080 (Lenvatinib) & Metabolites
Column Waters XTerra MS C18 (3.5 μm, 2.1 × 50 mm)XTerra MS C18 (50 mm × 2.1 mm)
Mobile Phase 0.1% Formic Acid in Acetonitrile/WaterFormic Acid in Water/Acetonitrile
Elution GradientGradient
Flow Rate Not Specified0.2 mL/min
Detection Tandem Mass Spectrometry (MS/MS)Tandem Mass Spectrometry (MS/MS)

Thin Layer Chromatography serves as a simple, rapid, and cost-effective technique for the preliminary separation and identification of quinolinol derivatives. mdpi.com The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and a mobile phase.

In one application, eight quinolone residues were separated on a GF254 thin-layer plate using a mobile phase of dichloromethane (B109758):methanol (5:1). mdpi.com The separated spots were visualized under UV light at 254 nm. mdpi.com The relative mobility, or Rf value, is characteristic for a given compound in a specific TLC system and can be used for identification. For example, in a hexane-acetone (2:1) system, two quinolone derivatives showed Rf values of 0.35 and 0.45. nih.gov TLC has also been successfully applied to the analysis of major Cinchona alkaloids (quinoline derivatives) like quinine (B1679958) and quinidine, using a mobile phase of toluene-chloroform-diethyl ether-diethylamine (40:15:35:10 v/v). researchgate.net

Table 2: TLC Separation of Quinolone and Quinoline Derivatives

Compound TypeStationary PhaseMobile PhaseDetectionExample Rf ValuesReference
Quinolone ResiduesSilica Gel GF254Dichloromethane:Methanol (5:1)UV (254 nm)0.31 - 0.85 mdpi.com
Quinolone DerivativesSilica GelHexane:Acetone (2:1)Fluorescence0.35, 0.45 nih.gov
Cinchona AlkaloidsSilica GelToluene:Chloroform (B151607):Diethyl ether:Diethylamine (40:15:35:10)Not SpecifiedNot Specified researchgate.net

For the analysis of trace levels of quinolinol derivatives, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. youtube.comnih.gov This technique allows for the quantification of compounds in complex biological matrices like plasma and urine at concentrations as low as the nanogram or picogram per milliliter level. nih.govnih.gov

The method involves chromatographic separation via HPLC followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored by the third quadrupole. This process provides high specificity, minimizing interference from matrix components. nih.govyoutube.com

A validated LC-MS/MS method for the quinolinol analogue CLBQ14 in rat plasma and urine involved protein precipitation for sample extraction. nih.gov The analysis used a 4000 QTRAP® mass spectrometer in positive ion mode, monitoring the transition [M+H]+ m/z 257.919 → m/z 151.005. nih.gov The method was linear from 1 to 1000 ng/mL, with extraction recoveries exceeding 96%. nih.gov Similarly, a method for the quinoline E7080 quantified the parent drug and its metabolites in human plasma, urine, and feces, demonstrating the robustness of LC-MS/MS for comprehensive pharmacokinetic studies. nih.gov

Table 3: LC-MS/MS Method Details for Quinolinol Analogues

ParameterMethod for CLBQ14 nih.govMethod for E7080 nih.gov
Mass Spectrometer 4000 QTRAP®API3000 Triple Quadrupole
Ionization Mode Positive IonPositive Ion (Turbo Ion Spray)
MRM Transition (Analyte) [M+H]+ m/z 257.919 → 151.005Not Specified
MRM Transition (IS) [M+H]+ m/z 305.783 → 178.917 (Clioquinol)Not Specified
Quantifiable Range (Plasma) 1 - 1000 ng/mL0.25 - 50.0 ng/mL
Accuracy & Precision Within 15%Within ±15% (CV < 15%)
Matrix Rat Plasma, UrineHuman Plasma, Urine, Feces, Whole Blood

Spectrophotometric and Spectrofluorimetric Determination Methods

Spectroscopic methods are valuable for the determination of quinolinol derivatives and for their application as chemosensors for metal ions. These methods rely on the formation of colored or fluorescent complexes.

A spectrophotometric method has been developed for halogenated 8-hydroxyquinoline derivatives. nih.gov The method is based on the reaction of the quinolinol with 4-aminoantipyrine (B1666024) in the presence of an alkaline oxidizing agent. This reaction produces a stable red antipyrine (B355649) dye, which exhibits a characteristic absorption maximum at 500 nm that can be quantified to determine the concentration of the derivative. nih.gov

More advanced applications utilize the fluorescent properties of these compounds. Derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline can act as highly sensitive and selective fluorescent probes for metal ions, particularly Zn²⁺. nih.govrroij.com The mechanism often involves Chelation Enhanced Fluorescence (CHEF), where the binding of a metal ion to the quinolinol derivative restricts intramolecular rotation and blocks photoinduced electron transfer (PET), leading to a significant increase in fluorescence intensity. nih.gov Spectrofluorimetric titration, which involves monitoring the change in fluorescence emission upon the incremental addition of a metal ion to a solution of the ligand, can be used to determine the binding affinity and stoichiometry of the metal-ligand complex. nih.gov

Table 4: Summary of Spectrophotometric Method for Halogenated 8-Hydroxyquinolines nih.gov

ParameterDescription
Principle Reaction with 4-aminoantipyrine and an oxidizing agent.
Product Red antipyrine dye.
Absorption Maximum (λmax) 500 nm
Application Quantification of 5-chloro-7-iodo-8-hydroxyquinoline, 5,7-di-iodo-8-hydroxy-quinoline, etc.

Solid Phase Extraction (SPE) Techniques for Metal Ion Preconcentration

The strong chelating ability of 8-hydroxyquinoline and its derivatives makes them excellent ligands for Solid Phase Extraction (SPE) of metal ions. nih.gov In this technique, the quinolinol derivative is immobilized onto a solid support, such as silica gel or a polymer resin, which is then packed into a cartridge. at-spectrosc.comacs.org When a sample solution containing metal ions is passed through the cartridge, the ions are selectively retained by forming stable complexes with the immobilized ligand.

This preconcentration step is crucial for analyzing trace and ultra-trace levels of metal ions in environmental and biological samples. After the sample is loaded, interfering matrix components are removed with a washing solvent. Finally, the concentrated metal ions are eluted from the cartridge with a small volume of an appropriate solvent, such as a dilute acid, making them ready for determination by a sensitive analytical technique like atomic absorption spectrometry. at-spectrosc.com For example, a synthesized 8-hydroxyquinoline functionalized Amberlite XAD-2 resin has been used for the effective preconcentration of trace zinc ions from water samples prior to analysis. at-spectrosc.com

To achieve high sample throughput and automation, SPE can be coupled on-line with an analytical instrument using a Flow Injection Analysis (FIA) system. flowinjection.com The combination of FIA with Atomic Absorption Spectrometry (AAS) is a powerful technique for the determination of trace metals. at-spectrosc.comnih.gov

In a typical FIA-AAS setup for metal ion analysis, a microcolumn packed with a quinolinol-functionalized resin is integrated into the FIA manifold. at-spectrosc.comacs.org The aqueous sample is pumped through the microcolumn, where the target metal ion is selectively adsorbed. After a set preconcentration time, the flow is switched, and a small plug of eluent (e.g., nitric acid) is injected to strip the metal from the column and carry it directly into the nebulizer of the AAS for quantification. at-spectrosc.com

A study using an 8-hydroxyquinoline functionalized resin in an on-line FI-FAAS (Flame AAS) system for zinc determination optimized several parameters to achieve maximum sensitivity. at-spectrosc.com The system demonstrated excellent performance, allowing for the rapid and reliable measurement of zinc at parts-per-billion (ppb) levels in water samples. at-spectrosc.com The chelating resin proved to be robust, capable of being reused for 90-100 cycles without a significant loss in activity. at-spectrosc.com

Table 5: Performance of an On-line FIA-FAAS System Using an 8-Hydroxyquinoline Resin for Zinc Determination at-spectrosc.com

ParameterOptimized Value / Finding
Chelating Resin 8-hydroxyquinoline functionalized Amberlite XAD-2
Sample pH for Retention 8.0
Eluent 0.3 mol L-1 HNO3
Enhancement Factor 137-fold (for a 15 mL sample)
Detection Limit (LOD) 0.33 µg L-1
Linear Range 0 to 80 µg L-1
Precision (RSD) 2.5% (at 40 µg L-1)
Sample Throughput 30 samples per hour
Resin Reusability 90 - 100 cycles

Development of Ion-Selective Electrodes Employing Quinolinol Derivatives

The unique chelating properties of quinolinol and its derivatives have positioned them as promising candidates for the development of ion-selective electrodes (ISEs). These sensors offer a simple, cost-effective, and rapid method for the determination of various metal ions in environmental and biological samples. The selectivity and sensitivity of these electrodes are intrinsically linked to the structure of the quinolinol derivative used as an ionophore in the electrode membrane.

The fundamental principle behind the functioning of these ISEs lies in the selective complexation of the target metal ion by the quinolinol derivative embedded within a polymeric membrane. This interaction at the membrane-solution interface generates a potential difference that is proportional to the activity of the specific ion in the sample, a phenomenon described by the Nernst equation. The incorporation of various functional groups onto the quinolinol scaffold allows for the fine-tuning of its affinity and selectivity towards different metal ions.

Detailed Research Findings

Research in this area has explored the impact of different substituents on the 8-hydroxyquinoline moiety to enhance the performance of ion-selective electrodes. Halogenation of the quinoline ring, for instance, has been shown to influence the electronic properties and the complexing ability of the ionophore, thereby affecting the electrode's response characteristics.

A notable example is the development of a copper(II)-selective electrode utilizing a halogenated quinolinol derivative, 1,3,5-Tris(5-chloro-8-quinolinoxymethyl)-2,4,6-trimethylbenzene, as the active ionophore. In this study, a polyvinyl chloride (PVC) matrix was used to fabricate the membrane, which also contained a plasticizer to ensure its proper function. The performance of this electrode was systematically evaluated to determine its suitability for measuring Cu(II) concentrations.

The investigation revealed that the electrode exhibited a Nernstian response to copper(II) ions over a wide concentration range. The response time of an ion-selective electrode is a crucial parameter, and in this case, the electrode demonstrated a rapid response, which is advantageous for real-time measurements. Furthermore, the electrode showed high selectivity for Cu(II) ions in the presence of various other potentially interfering ions, highlighting the effectiveness of the substituted quinolinol ionophore in selectively binding copper.

The following table summarizes the key performance characteristics of the copper(II)-selective electrode based on the 1,3,5-Tris(5-chloro-8-quinolinoxymethyl)-2,4,6-trimethylbenzene ionophore.

ParameterValue
Ionophore 1,3,5-Tris(5-chloro-8-quinolinoxymethyl)-2,4,6-trimethylbenzene
Target Ion Copper(II) (Cu²⁺)
Concentration Range 1.0 x 10⁻⁶ M to 1.0 x 10⁻¹ M
Slope (Nernstian Response) 29.5 mV/decade
Response Time < 20 seconds
Selectivity High for Cu²⁺ over other divalent and monovalent cations

The development of such electrodes based on substituted quinolinol derivatives underscores the versatility of this class of compounds in the field of chemical sensing. While specific research on "3-Amino-5,7-dichloroquinolin-8-ol" in ion-selective electrodes is not extensively documented in the reviewed literature, the successful application of analogous halogenated quinolinol derivatives provides a strong foundation for its potential use. The presence of both amino and dichloro substituents on the quinolinol ring of "this compound" suggests that it could exhibit unique and potentially enhanced ionophoric properties, making it a subject of interest for future research in the development of novel ion-selective electrodes for the detection of various metal ions.

Future Research Directions and Unexplored Avenues for 3 Amino 5,7 Dichloroquinolin 8 Ol

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methods is a paramount goal in modern chemistry. While classical methods for quinoline (B57606) synthesis like the Skraup, Doebner-von Miller, and Friedländer reactions are well-established, they often require harsh conditions and generate significant waste. researchgate.netnih.gov Future research on 3-Amino-5,7-dichloroquinolin-8-ol should prioritize the development of novel and sustainable synthetic routes.

Green chemistry principles offer a roadmap for this endeavor. mdpi.com The use of greener solvents, such as water, ethanol, or deep eutectic solvents, could significantly reduce the environmental impact of the synthesis. researchgate.net Microwave-assisted organic synthesis (MAOS) presents another promising avenue, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. researchgate.net

Furthermore, the application of photocatalysis in quinoline synthesis is an emerging area with considerable potential. rsc.orgamanote.com Visible-light-mediated reactions, for instance, can proceed under mild conditions and offer unique reactivity patterns. rsc.org Flow chemistry is another powerful technology that could be applied to the synthesis of this compound. Continuous-flow systems offer enhanced safety, scalability, and precise control over reaction parameters, which can lead to improved yields and purity. nih.gov The integration of photocatalysis and flow chemistry could provide a particularly innovative and efficient synthetic platform. nih.gov

Future synthetic strategies could also focus on one-pot, multicomponent reactions, which enhance atom economy by combining several steps into a single operation without isolating intermediates. mdpi.com The exploration of novel catalytic systems, including nanocatalysts, could also lead to more efficient and selective syntheses of this and related quinoline derivatives.

Application of Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

The optimization of synthetic routes for this compound would be greatly facilitated by a deeper understanding of the reaction kinetics and mechanisms. Process Analytical Technology (PAT) offers a framework for achieving this through real-time, in-line, or on-line monitoring of chemical processes. nih.gov The application of advanced spectroscopic techniques for in-situ reaction monitoring is a key aspect of PAT and represents a significant unexplored avenue for this compound.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking the concentration of reactants, intermediates, and products throughout a chemical reaction. nih.govasianpubs.org This technique can provide valuable kinetic data and mechanistic insights, enabling rapid process optimization. Given the presence of distinct functional groups (amino, hydroxyl, C-Cl) in this compound and its precursors, in-situ FTIR could be particularly informative for monitoring its synthesis. For instance, it could be used to follow the progress of halogenation or amination steps in real-time. mdpi.com

Operando spectroscopy, which involves the simultaneous measurement of catalytic activity and spectroscopic data under realistic reaction conditions, is another advanced technique that could be applied. consensus.app This would be especially relevant if catalytic methods are developed for the synthesis of this compound. By correlating catalyst structure and state with reactivity, operando spectroscopy can provide a detailed understanding of the catalytic cycle and guide the design of more efficient catalysts.

Rational Design of New Quinoline-Based Architectures with Tuned Chemical Properties

The specific substitution pattern of this compound—an electron-donating amino group, an electron-withdrawing chloro group, and a chelating hydroxyl group—suggests that its chemical properties can be finely tuned through rational molecular design. mdpi.commdpi.com Future research should focus on systematically modifying this scaffold to create new quinoline-based architectures with tailored properties for various applications.

The design of novel functional materials based on this quinoline derivative is a particularly exciting prospect. The inherent fluorescence of many quinoline compounds, combined with the potential for ion chelation, makes them attractive candidates for the development of chemical sensors, imaging agents, and organic light-emitting diodes (OLEDs). researchgate.net By strategically modifying the structure of this compound, it may be possible to create new materials with enhanced sensitivity, selectivity, and efficiency. The principles of donor-π-acceptor (D-π-A) design could be employed to create molecules with specific photophysical properties. researchgate.net

Interdisciplinary Research Integrating Computational Chemistry with Experimental Methodologies

The synergy between computational chemistry and experimental methodologies offers a powerful approach to accelerate the discovery and development of new molecules. grnjournal.usgrnjournal.us For this compound, an interdisciplinary research program that integrates these two domains would be highly beneficial.

Density Functional Theory (DFT) calculations can be employed to predict a wide range of molecular properties, including geometric structures, electronic properties, and spectroscopic signatures. rsc.orgnih.govresearchgate.net These theoretical predictions can guide experimental work by identifying promising synthetic targets and providing insights into reaction mechanisms. For instance, DFT could be used to model the transition states of different synthetic routes to this compound, helping to identify the most energetically favorable pathways. grnjournal.us

Furthermore, computational methods can be used to predict the photophysical properties of new quinoline-based architectures, aiding in the rational design of functional materials. rsc.org The calculated absorption and emission spectra can be compared with experimental data to validate the computational models and refine the design strategy. rsc.org

In the context of biological applications, in silico methods such as molecular docking can be used to predict the binding affinity of this compound and its derivatives to specific biological targets. nih.govnih.gov These computational predictions can then be validated through in vitro and in vivo experiments, providing a more efficient and targeted approach to drug discovery. nih.gov The combination of computational and experimental studies has been successfully applied to other quinoline derivatives and holds great promise for unlocking the full potential of this compound. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes and characterization techniques for 3-Amino-5,7-dichloroquinolin-8-ol?

The synthesis typically involves chlorination of 8-hydroxyquinoline derivatives under controlled conditions, followed by amination. Key characterization methods include:

  • Single-crystal X-ray diffraction to resolve the planar molecular structure and hydrogen-bonded dimer formation (O-H···N interactions) .
  • NMR spectroscopy to confirm substitution patterns and amine functionality.
  • Elemental analysis to verify purity, particularly given the compound’s tendency to form mixtures with mono-chlorinated analogs (e.g., 5-chloroquinolin-8-ol and 7-chloroquinolin-8-ol) .

Q. What safety protocols are critical during experimental handling?

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, as chlorinated quinolinols may cause irritation .
  • Waste segregation : Separate halogenated waste for professional disposal to prevent environmental contamination .
  • Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts .

Advanced Research Questions

Q. How can computational chemistry optimize the design of derivatives for specific applications?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or fluorescence potential. Exact exchange terms in functionals (e.g., B3LYP) improve accuracy for thermochemical properties .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide synthesis of analogs with enhanced binding affinity.

Q. How should researchers address contradictions in spectroscopic or crystallographic data?

  • Cross-validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries to identify outliers .
  • Iterative refinement : Use software like SHELXL to resolve ambiguities in hydrogen bonding or disorder in crystal lattices .
  • Systematic error analysis : Check for instrument calibration drift (e.g., diffractometer alignment) or sample impurities .

Q. What strategies improve the compound’s utility in coordination chemistry?

  • Metal chelation studies : Test reactivity with transition metals (e.g., Zn²⁺, Cu²⁺) under varying pH conditions. Despite limited chelation reported for 5,7-dichloroquinolin-8-ol, amine substitution at the 3-position may enhance donor capacity .
  • Spectroscopic monitoring : Use UV-Vis and fluorescence spectroscopy to track complex formation and stability constants.

Methodological Considerations

Q. How can researchers ensure reproducibility in synthetic procedures?

  • Document reaction conditions rigorously : Temperature, solvent polarity, and chlorinating agent (e.g., Cl₂ gas vs. SOCl₂) significantly influence product distribution .
  • Batch analysis : Use HPLC or GC-MS to quantify mono-/di-chlorinated byproducts and adjust stoichiometry accordingly.

Q. What advanced techniques resolve structural ambiguities in halogenated quinolinols?

  • High-resolution XRD : Collect data at low temperatures (e.g., 123 K) to minimize thermal motion artifacts and improve σ(C–C) precision .
  • Dynamic NMR : Probe tautomerism or rotational barriers in solution caused by steric effects from chlorine substituents.

Data Interpretation and Reporting

Q. How should researchers contextualize findings against prior literature?

  • Meta-analysis : Compare crystallographic parameters (e.g., O-H bond lengths) across studies to identify trends or anomalies .
  • Critical assessment : Note discrepancies in reported metal-chelation behavior, which may arise from varying experimental conditions (e.g., solvent polarity, counterion effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.